tert-Butyl 2-((methyl(2-oxo-2-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate

Description

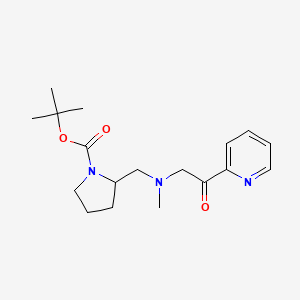

This compound features a pyrrolidine core substituted with a tert-butyl carbamate group at the 1-position and a methylamino-methyl side chain at the 2-position. The side chain is further functionalized with a 2-oxoethyl group linked to a pyridin-2-yl aromatic ring.

Properties

IUPAC Name |

tert-butyl 2-[[methyl-(2-oxo-2-pyridin-2-ylethyl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)21-11-7-8-14(21)12-20(4)13-16(22)15-9-5-6-10-19-15/h5-6,9-10,14H,7-8,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGATWWRPNNXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501109896 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[2-oxo-2-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420987-89-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[2-oxo-2-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420987-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[2-oxo-2-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound tert-Butyl 2-((methyl(2-oxo-2-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate is a derivative of pyrrolidine and has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

- Molecular Formula : C_{15}H_{22}N_{2}O_{3}

- Molecular Weight : 278.35 g/mol

- Structural Features : The presence of a pyridine ring, a pyrrolidine backbone, and a tert-butyl ester group contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate significant cytotoxic effects against cancer cell lines. For instance, modifications in the pyrrolidine structure have been linked to enhanced antitumor potency, especially in breast and lung cancer models .

- Antimicrobial Properties : Compounds containing nitrogen heterocycles, such as pyridine and pyrrolidine, have shown promising antibacterial activity. In particular, derivatives similar to the target compound have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 3.12 and 12.5 µg/mL .

The biological activity is often attributed to the interaction of the compound with specific biological targets:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor in various enzymatic pathways relevant to cancer proliferation and microbial resistance.

- Receptor Modulation : Some studies have indicated that compounds with similar structures can modulate receptor activities involved in cell signaling pathways, such as PD-L1/PD-1 interactions, which are crucial in immune evasion by tumors .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is being investigated for its potential as a lead compound in drug development due to its structural features that allow for interaction with biological macromolecules. Its pyridine moiety is known for enhancing bioactivity and solubility in drug formulations.

2. Anticancer Activity

Research has indicated that derivatives of pyridine-based compounds exhibit anticancer properties. The incorporation of the tert-butyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability, which are critical factors in anticancer drug efficacy .

3. Neuroprotective Effects

Studies have suggested that compounds with similar structures may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability of the compound to cross the blood-brain barrier can be advantageous for central nervous system-targeted therapies .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives for their anticancer activity. The results indicated that compounds with a tert-butyl substitution exhibited enhanced cytotoxicity against several cancer cell lines, suggesting that tert-butyl 2-((methyl(2-oxo-2-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate may also possess similar properties .

Case Study 2: Neuroprotective Mechanisms

In another study, researchers investigated the neuroprotective effects of pyridine derivatives on neuronal cells subjected to oxidative stress. The findings showed that certain derivatives reduced cell death and oxidative damage, indicating potential therapeutic applications for neurodegenerative conditions .

Comparison with Similar Compounds

The following structurally related pyrrolidine-carboxylate derivatives are compared based on substituents, synthetic routes, and physicochemical properties:

Structural Analogues

Key Structural Differences :

- Aromatic Linkage : The target compound uses a 2-oxoethyl bridge between the pyrrolidine and pyridine, whereas analogues like employ an oxymethyl (-CH₂O-) linkage.

- Substituent Complexity : Compounds such as incorporate spiro or bulky groups (e.g., triisopropylsilyl), enhancing steric hindrance compared to the target’s simpler pyridinyl side chain.

- Aromatic Ring Modifications : Analogues in and feature halogen (bromo) or alkyl (octyl) substituents on benzene/pyridine rings, which alter electronic properties and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.